molecular formula C19H18F3NO B2587782 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1022468-92-3

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2587782
CAS No.: 1022468-92-3
M. Wt: 333.354
InChI Key: HVBPLANCGLAQCN-UHFFFAOYSA-N
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Description

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes a cyclopentane ring and a carboxamide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Preparation Methods

The synthesis of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the reaction of acid chlorides with various amines. One common method includes the reaction of acid chlorides with dimethylamino, diethylamino, piperidin-1-yl, and morpholin-4-ylalkylamines in the presence of triethylamine as a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its biological activity.

    Industry: The compound can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)15-8-10-16(11-9-15)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBPLANCGLAQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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